2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide
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Description
“2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(3,5-difluorobenzyl)acetamide” is a chemical compound with the molecular formula C17H12BrF2N3O2 . It has a molecular weight of 408.203.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a bromophenyl group, an oxadiazole ring, and a difluorobenzyl group .
Scientific Research Applications
Antimicrobial Properties :
- A study synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which demonstrated active antimicrobial properties against various microbial species. This indicates the potential of 1,3,4-oxadiazole derivatives, including the specific compound , in antimicrobial applications (Gul et al., 2017).
- Another study involved the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, which were evaluated for their anti-Salmonella typhi activity. This highlights the potential use of 1,3,4-oxadiazole derivatives in targeting specific bacterial infections (Salama, 2020).
Hemolytic Activity :
- The synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were also screened for their hemolytic activity. Most compounds in this series were found to exhibit low toxicity, suggesting their safety profile for further biological screening, which is crucial for pharmacological applications (Gul et al., 2017).
Antioxidant Activity :
- Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which are structurally related to 1,3,4-oxadiazole compounds, indicated significant antioxidant activity. This opens avenues for exploring antioxidant properties in similar compounds, including 1,3,4-oxadiazole derivatives (Chkirate et al., 2019).
Enzyme Inhibition :
- A study on N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide reported relative activity against enzymes such as acetylcholinesterase, indicating the potential use of these compounds in enzyme inhibition, which is relevant in the treatment of various diseases (Siddiqui et al., 2013).
Antiproliferative Activity :
- The antiproliferative effects of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety were evaluated against various human cancer cell lines. Certain compounds in this series demonstrated good activity, indicating the potential of 1,3,4-oxadiazole derivatives in cancer research (Kumar et al., 2014).
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF2N3O2/c18-12-3-1-2-11(6-12)17-23-22-16(25-17)8-15(24)21-9-10-4-13(19)7-14(20)5-10/h1-7H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOOILXHXARXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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